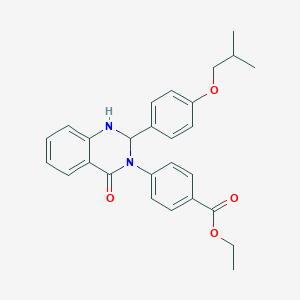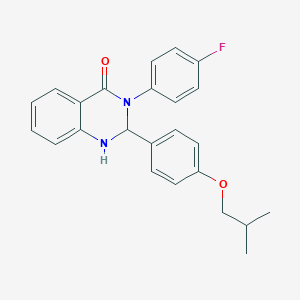![molecular formula C30H34N2O2 B388680 5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one CAS No. 312517-96-7](/img/structure/B388680.png)
5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C30H34N2O2 and its molecular weight is 454.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
The pyranopyrimidine core, which shares structural similarities with 5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one, is recognized for its broad synthetic applications in the medicinal and pharmaceutical industries due to its bioavailability. Research has focused on developing synthetic pathways for substituted pyranopyrimidine scaffolds, utilizing a range of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These advancements highlight the importance of hybrid catalysts in synthesizing complex molecules for developing lead pharmaceutical compounds (Parmar, Vala, & Patel, 2023).
Supramolecular Chemistry
The creation of supramolecular capsules derived from calixpyrrole scaffolds, which share foundational structural principles with the compound , represents a significant area of interest. These capsules, crafted from calix[4]pyrrole units, demonstrate the potential for constructing complex molecular architectures. Such research underscores the adaptability of pyrrole-based structures in forming capsules that can encapsulate various molecules, offering insights into potential drug delivery mechanisms and molecular recognition systems (Ballester, 2011).
Novel Anticancer Agents
The search for new anticancer drugs with high tumor specificity and reduced toxicity to normal cells has led to the exploration of compounds with pyrrolidine structures. In this context, specific compounds exhibiting the pyrrolidine core have been identified to induce apoptotic cell death in cancer cells while minimizing damage to keratinocytes, highlighting their potential as safer therapeutic agents. This research direction emphasizes the critical role of structural modifications in enhancing the pharmacological profile of pyrrolidine-based compounds, potentially including derivatives of the compound (Sugita, Takao, Uesawa, & Sakagami, 2017).
Plant Defense Mechanisms
Research into the metabolism of proline and pyrroline-5-carboxylate in plants, particularly in response to pathogen invasion, offers insights into the defensive mechanisms employed by plants at the molecular level. Studies suggest that derivatives of pyrrolidone, which share chemical characteristics with the compound of interest, play a crucial role in plant defense against pathogens through the regulation of specific metabolic pathways. This area of research underscores the importance of understanding the biological functions of pyrrolidone derivatives in broader biological contexts (Qamar, Mysore, & Senthil-Kumar, 2015).
Safety and Hazards
The safety data sheet for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
Eigenschaften
IUPAC Name |
2-(4-butoxyphenyl)-4-(4-ethylanilino)-1-(4-ethylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O2/c1-4-7-20-34-27-18-12-24(13-19-27)29-21-28(31-25-14-8-22(5-2)9-15-25)30(33)32(29)26-16-10-23(6-3)11-17-26/h8-19,21,29,31H,4-7,20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLOCMNTFPEVAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)CC)NC4=CC=C(C=C4)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B388600.png)




![2-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B388608.png)
![4-bromo-N'-[(4-bromophenyl)-oxomethyl]-1-methyl-3-pyrazolecarbohydrazide](/img/structure/B388609.png)
![5-amino-3-(2-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-cyanovinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B388610.png)
![5-(4-isopropoxy-3-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B388611.png)
![4-[(4-methylbenzoyl)oxy]-2-{[(4-methylbenzoyl)oxy]methyl}-5-[5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl 4-methylbenzoate](/img/structure/B388612.png)
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-bromo-6-ethoxyphenol](/img/structure/B388617.png)
![4-Chloro-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B388618.png)

![3-(2-Quinoxalinyl)phenyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B388620.png)
